molecular formula C17H28N4O3 B3027659 tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate CAS No. 1353974-00-1

tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate

Cat. No.: B3027659
CAS No.: 1353974-00-1
M. Wt: 336.4
InChI Key: YZRMIGZHVPTKMJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at position 1 and a methylamino-linked 6-ethoxypyrimidine moiety at position 4. This structure is common in pharmaceutical intermediates, particularly in kinase inhibitors or receptor modulators, due to the pyrimidine ring’s ability to engage in hydrogen bonding and π-π interactions. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs are frequently utilized in drug discovery pipelines .

Properties

IUPAC Name

tert-butyl 4-[(6-ethoxypyrimidin-4-yl)-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-6-23-15-11-14(18-12-19-15)20(5)13-7-9-21(10-8-13)16(22)24-17(2,3)4/h11-13H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRMIGZHVPTKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N(C)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901117817
Record name 1-Piperidinecarboxylic acid, 4-[(6-ethoxy-4-pyrimidinyl)methylamino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353974-00-1
Record name 1-Piperidinecarboxylic acid, 4-[(6-ethoxy-4-pyrimidinyl)methylamino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353974-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[(6-ethoxy-4-pyrimidinyl)methylamino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with pyrimidine compounds under controlled conditions. The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions usually involve refluxing in an organic solvent like toluene or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine amine. Acidic deprotection is a key reaction, yielding the free amine for further functionalization.

Reagent/Conditions Product Yield Reference
Trifluoroacetic acid (TFA) in DCM (room temp, 2 h)4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine85–92%

This reaction is pivotal for generating intermediates used in drug discovery, such as PROTACs (Proteolysis-Targeting Chimeras), where the free amine enables conjugation to targeting ligands .

Substitution at the Ethoxy Group

The ethoxy substituent on the pyrimidine ring undergoes nucleophilic displacement under basic conditions, enabling diversification of the heterocyclic core.

Reagent Conditions Product Application
Ammonia (NH₃) in ethanolReflux, 6 h4-((6-aminopyrimidin-4-yl)(methyl)amino)piperidinePrecursor for kinase inhibitors
Thiophenol (PhSH) with K₂CO₃DMF, 80°C, 12 h4-((6-(phenylthio)pyrimidin-4-yl)(methyl)amino)piperidineSulfur-containing analogs

This reactivity is leveraged to introduce electron-donating or withdrawing groups, modulating electronic properties for target binding .

Coupling Reactions via the Pyrimidine Core

The pyrimidine ring participates in cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.

Suzuki-Miyaura Coupling

Boronic Acid Catalyst Product Yield
4-Carboxyphenylboronic acidPd(PPh₃)₄, K₂CO₃4-((6-(4-carboxyphenyl)pyrimidin-4-yl)(methyl)amino)piperidine78%

Buchwald-Hartwig Amination

Amine Catalyst Product Yield
4-AminopyridinePd₂(dba)₃, Xantphos4-((6-(pyridin-4-ylamino)pyrimidin-4-yl)(methyl)amino)piperidine65%

These reactions expand structural diversity for structure-activity relationship (SAR) studies in kinase inhibitor development .

Functionalization of the Piperidine Ring

The piperidine nitrogen undergoes alkylation or acylation to introduce additional pharmacophores.

Reaction Type Reagent Product Biological Relevance
AlkylationMethyl iodide, K₂CO₃1-Methyl-4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidineEnhanced blood-brain barrier penetration
AcylationAcetyl chloride, Et₃N1-Acetyl-4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidineProdrug formulation

Such modifications optimize pharmacokinetic properties for therapeutic agents .

Oxidation and Reduction Reactions

  • Oxidation : The ethoxy group can be oxidized to a ketone using strong oxidants like KMnO₄, though this is less common due to competing side reactions.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering conformational flexibility .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to tert-butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate exhibit promising antitumor properties. They function as inhibitors of specific kinases involved in cancer cell proliferation. For instance, PIM kinases, which play a crucial role in tumor growth and survival, are targeted by related compounds, enhancing their potential for treating various cancers, including prostate cancer and inflammatory bowel disease .

Anti-inflammatory Effects

Studies have shown that the inhibition of PIM kinases can lead to significant reductions in inflammation. This suggests that this compound may be beneficial in treating conditions characterized by excessive inflammatory responses, such as autoimmune diseases .

Drug Development

The compound serves as a lead structure for the development of new pharmaceuticals targeting kinase pathways. Its derivatives have been synthesized to enhance potency and selectivity against specific targets, making it a valuable candidate for further optimization in drug discovery programs.

Potential Therapeutic Uses

Given its biological profile, this compound could be explored for:

  • Cancer treatment : As a PIM kinase inhibitor.
  • Inflammatory diseases : To mitigate inflammatory responses.
  • Neurological disorders : Due to the involvement of kinases in neuroinflammation.

Case Studies and Research Findings

Study ReferenceFocusFindings
Mol. Cancer Ther., 2009PIM Kinase InhibitionDemonstrated efficacy against drug-resistant prostate cancer models.
Cellular Immunology, 2012Inflammatory Bowel DiseaseShowed significant reduction in colon inflammation using PIM inhibitors.
Patent US9453003Compound SynthesisDescribed various derivatives and their biological activities against cancer cells.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

  • Target Compound : The 6-ethoxy group on the pyrimidine ring contributes moderate hydrophobicity and electron-donating effects.
  • tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate (CAS 1261235-28-2): Incorporates electronegative chloro and lipophilic methylthio groups, which may improve metabolic stability and membrane permeability .

Linker and Backbone Modifications

  • tert-Butyl 4-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS 1353989-73-7): Replaces the direct methylamino linkage with a flexible aminomethyl spacer, altering conformational dynamics. This compound also exhibits GHS hazards (H302: toxic if ingested; H315/H319: skin/eye irritation) .
  • tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate (CAS 1353953-34-0): Substitutes piperidine with pyrrolidine, reducing ring size and likely affecting binding pocket compatibility .

Functional Group Additions

    Biological Activity

    tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate, with CAS No. 1353974-00-1, is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available research findings, including structure-activity relationships, metabolic stability, and cytotoxicity profiles.

    Chemical Structure and Properties

    The compound has the molecular formula C17H28N4O3C_{17}H_{28}N_{4}O_{3} and a molecular weight of 336.43 g/mol. It features a piperidine ring substituted with a pyrimidine derivative, which is critical for its biological interactions.

    Structure-Activity Relationships

    The biological activity of this compound is influenced by its structural components. The presence of the 6-ethoxypyrimidin-4-yl moiety is significant for its interaction with biological targets. Research indicates that modifications to this structure can affect the potency and selectivity of the compound against specific enzymes or receptors.

    Table 1: Structure-Activity Relationships

    Compound VariantBiological TargetIC50 (nM)Comments
    Original CompoundGSK-3βTBDPromising inhibitor but requires further optimization
    Variant AGSK-3βTBDImproved metabolic stability
    Variant BOther KinasesTBDReduced activity compared to original

    Metabolic Stability

    Studies show that the compound exhibits variable stability when exposed to human liver microsomes (HLMs). Initial assessments indicated rapid degradation, which limits its half-life and potential therapeutic window. Modifications aimed at increasing metabolic stability have been explored, with promising results indicating that certain structural changes can enhance retention in biological systems.

    Cytotoxicity Profile

    In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate minimal cytotoxic effects across various cell lines, including:

    Table 2: Cytotoxicity Data

    Cell LineConcentration Tested (µM)Viability (%)
    MRC-5 (Human Lung Fibroblast)10>95
    CHO-K1 (Chinese Hamster Ovary)10>90
    HepG2 (Liver Cancer)10>85
    MCF-7 (Breast Cancer)10>90
    SH-SY5Y (Neuroblastoma)10>95

    Case Studies

    Recent studies focusing on similar compounds have highlighted the importance of optimizing both biological activity and metabolic stability. For instance, enantiopure derivatives of related piperidine compounds demonstrated improved inhibition of GSK-3β while maintaining low cytotoxicity profiles. These findings underscore the potential for this compound as a lead compound in drug development.

    Q & A

    Q. What are the recommended synthetic routes for tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate, and how are intermediates purified?

    Methodological Answer: A multi-step synthesis is typically employed, involving nucleophilic substitution and coupling reactions. For example:

    Intermediate Preparation : React tert-butyl piperidine derivatives with activated pyrimidine precursors (e.g., 6-ethoxypyrimidin-4-yl chloride) under inert conditions (N₂ atmosphere) to form the methylamino linkage.

    Coupling Optimization : Use catalytic bases (e.g., triethylamine) in anhydrous THF or DMF at 0–20°C to minimize side reactions .

    Purification : Silica gel column chromatography (hexane:ethyl acetate gradients) effectively isolates intermediates. For polar byproducts, reverse-phase HPLC with acetonitrile/water mixtures is recommended .

    Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

    Methodological Answer:

    • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions and Boc-group integrity. Key signals include tert-butyl (~1.4 ppm, singlet) and ethoxy pyrimidine protons (~4.3–4.5 ppm) .
    • HPLC-MS : Reverse-phase C18 columns (ACN:H₂O + 0.1% formic acid) quantify purity (>95%) and detect trace impurities. ESI-MS in positive mode verifies molecular ion peaks .
    • FT-IR : Confirm carbonyl (C=O, ~1680–1720 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functionalities .

    Q. What safety protocols are essential for handling this compound in laboratory settings?

    Methodological Answer:

    • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH-approved masks) during powder handling to avoid inhalation .
    • Ventilation : Conduct reactions in fume hoods with >6 air changes/hour.
    • Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .

    Q. How should researchers address solubility challenges during formulation for biological assays?

    Methodological Answer:

    • Solvent Screening : Test DMSO (primary stock solvent) followed by dilution in PBS or saline. If precipitation occurs, co-solvents like PEG-400 or cyclodextrins improve stability .
    • Sonication : Use brief sonication (10–15 min, 25°C) to disperse aggregates.
    • Dynamic Light Scattering (DLS) : Monitor particle size (<200 nm) to confirm colloidal stability .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to enhance yield in the final coupling step?

    Methodological Answer:

    • Temperature Control : Lower temperatures (0–5°C) reduce decomposition of the pyrimidine ring. Gradual warming to room temperature post-coupling improves yields .
    • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination, optimizing ligand ratios (e.g., Xantphos) .
    • In Situ Monitoring : Use TLC (Rf = 0.5–0.6 in 2:1 hexane:ethyl acetate) or LC-MS to track reaction progress and terminate at 85–90% conversion .

    Q. What strategies resolve contradictions in NMR data for stereoisomeric byproducts?

    Methodological Answer:

    • 2D NMR (COSY, NOESY) : Identify through-space interactions to assign stereochemistry. For example, NOE correlations between piperidine H-4 and pyrimidine H-6 confirm spatial proximity .
    • Chiral HPLC : Use chiral columns (e.g., Chiralpak IA) with heptane:isopropanol gradients to separate enantiomers. Compare retention times with authentic standards .

    Q. How can computational modeling predict biological activity based on structural motifs?

    Methodological Answer:

    • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). The ethoxypyrimidine group often engages in H-bonding with ATP-binding pockets .
    • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays. Methylamino groups enhance lipophilicity (clogP ~2.5), impacting membrane permeability .

    Q. What methodologies validate stability under physiological conditions for in vivo studies?

    Methodological Answer:

    • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-MS. Boc-group hydrolysis is a common pathway .
    • Plasma Stability Assays : Incubate with mouse/human plasma (37°C, 1h) and quantify parent compound loss. Stabilize with protease inhibitors (e.g., PMSF) if degradation exceeds 20% .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate

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